molecular formula C15H12N4OS2 B2666381 1-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1172932-22-7

1-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2666381
CAS No.: 1172932-22-7
M. Wt: 328.41
InChI Key: BODJVLZPEACIIC-UHFFFAOYSA-N
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Description

1-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a unique combination of thiazole and pyrazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate thioamide and pyrazole derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine or silica-supported acids .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include acids, bases, and solvents like ethanol, DMF, and dichloromethane. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

1-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide is unique due to its combined thiazole and pyrazole rings, which confer a distinct set of chemical and biological properties. This combination allows for a broader range of interactions and applications compared to compounds with only one of these rings .

Properties

IUPAC Name

2-methyl-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS2/c1-19-10(6-7-16-19)14(20)18-15-17-13-9-4-2-3-5-11(9)21-8-12(13)22-15/h2-7H,8H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODJVLZPEACIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NC3=C(S2)CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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